Patent

US08883856B2

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450

Name

fMLP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

crystal-cell

Quantity

50 mL

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

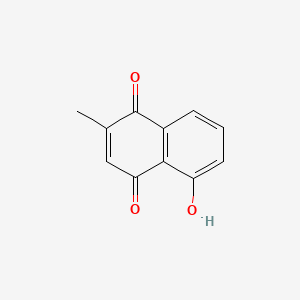

[CH3:1][CH:2](C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O)[CH3:3].CO[C:33]1C=C(C2C=CC(N)=C(OC)C=2)C=C[C:34]=1N.[OH:49]O.[C:51]([O-:63])(=O)[CH2:52][C:53]([CH2:58][C:59]([O-])=O)([C:55]([O-:57])=O)O>>[CH3:33][C:34]1[C:51](=[O:63])[C:52]2[CH:1]=[CH:2][CH:3]=[C:55]([OH:57])[C:53]=2[C:58](=[O:49])[CH:59]=1

|

Inputs

Step One

|

Name

|

fMLP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

|

Step Three

|

Name

|

|

|

Quantity

|

7.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0.89 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Six

[Compound]

|

Name

|

crystal-cell

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by shaking

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the tubes were added 0.5 mL of cells at 37° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stored at −20° C. for later assay

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase in absorbance at 450 nm that

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |